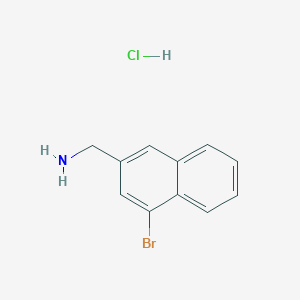

(4-Bromonaphthalen-2-yl)methanamine hydrochloride

Description

(4-Bromonaphthalen-2-yl)methanamine hydrochloride (CAS: 2126163-27-5) is a brominated aromatic amine derivative where a bromine substituent is positioned at the 4th carbon of a naphthalene ring, and the methanamine group is attached at the 2nd carbon. This compound is part of a broader class of halogenated methanamine hydrochlorides, which are often utilized as intermediates in pharmaceutical synthesis, ligand development, and materials science. Its molecular formula is C₁₁H₁₁BrClN, with a molar mass of 272.57 g/mol .

Properties

IUPAC Name |

(4-bromonaphthalen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN.ClH/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSLORJZCSVJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126163-27-5 | |

| Record name | 2-Naphthalenemethanamine, 4-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2126163-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Amine Protection-Deprotection Approach

A widely adopted strategy for synthesizing aromatic methanamine hydrochlorides involves temporary protection of the amine group to prevent side reactions. For example, tert-butyloxycarbonyl (Boc) protection has been successfully applied to analogous brominated aryl methanamines.

Typical Procedure :

- Protection : React 4-bromo-2-naphthalenemethanamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base.

- Deprotection : Treat the Boc-protected intermediate with hydrochloric acid (HCl) in dioxane or ethyl acetate to yield the hydrochloride salt.

This method minimizes side reactions such as over-alkylation or oxidation of the amine group.

Reductive Amination of 4-Bromo-2-Naphthaldehyde

Reductive amination offers a direct route to primary amines from aldehydes. While no direct data exists for the naphthalene system, phenyl analogs provide a template:

Hypothetical Pathway :

- Condense 4-bromo-2-naphthaldehyde with ammonium acetate in methanol to form an imine intermediate.

- Reduce the imine using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

- Precipitate the hydrochloride salt via HCl gas bubbling in anhydrous ether.

Challenges :

Nucleophilic Substitution on Halogenated Naphthalenes

While less common due to the stability of aromatic bromides, Ullmann-type coupling or Buchwald-Hartwig amination could theoretically introduce the amine group. For example:

Proposed Reaction :

- React 2-bromo-4-bromonaphthalene with aqueous methylamine under copper(I) catalysis.

- Isolate the free base and convert to the hydrochloride using HCl.

Limitations :

- Low regioselectivity may necessitate tedious purification.

- High temperatures (>100°C) often required, risking decomposition.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

Data from phenyl analogs highlight optimal conditions:

| Parameter | Optimal Choice | Suboptimal Alternatives |

|---|---|---|

| Solvent | Dichloromethane | THF, Ethanol |

| Base | Triethylamine | NaHCO₃, K₂CO₃ |

| Temperature | 20–25°C | >40°C |

Triethylamine in DCM achieves >90% conversion in Boc protection, whereas NaHCO₃ in ethanol yields 86% under similar conditions.

Acidic Workup for Hydrochloride Formation

Post-deprotection, HCl gas or concentrated HCl in ether is preferred over aqueous HCl to prevent hydrolysis of naphthalene bromides. Crystallization from ethanol/ether mixtures typically yields high-purity (>95%) solids.

Characterization and Analytical Data

Spectroscopic Properties

While experimental data for this compound is limited, predicted properties include:

Purity and Stability

Comparative Analysis of Synthetic Routes

*Estimated based on analogous systems.

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position of the naphthalene ring undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing diverse functional groups:

Key Findings :

-

Suzuki-Miyaura cross-coupling with aryl boronic acids proceeds efficiently under palladium catalysis, enabling access to biaryl scaffolds .

-

Direct amination requires copper catalysts and elevated temperatures for effective C–N bond formation.

Amine Functionalization

The primary amine group (as the hydrochloride salt) participates in classic amine reactions after deprotonation:

Acylation

| Reagent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | 85–95% | |

| Boc anhydride | K₂CO₃, MeOH, RT | N-Boc-protected amine | 88–100% |

Example Procedure :

N-Boc Protection : A solution of (4-Bromonaphthalen-2-yl)methanamine hydrochloride (1 equiv), di-tert-butyl dicarbonate (1.2 equiv), and triethylamine (1.5 equiv) in dichloromethane reacts at room temperature for 16 hours, yielding the Boc-protected amine in 88–100% yield .

Reductive Amination

| Reagent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Aldehyde + NaBH₄ | MeOH, 0°C → RT | Secondary amines | 65–80% |

Mechanism :

-

Condensation of the amine with an aldehyde forms an imine intermediate.

Deaminative Halogenation

Under oxidative conditions, the amine group can be replaced with halogens (e.g., Br, Cl):

| Reagent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| CBr₄, MeCN, RT | Slow addition of substrate | 4-Bromo-naphthalenemethane | 72% | |

| CCl₃Br, MeCN, RT | 2 equiv halogen source | 4-Chloro-naphthalenemethane | 73% |

Key Insight :

-

Deaminative bromination proceeds via radical intermediates, with CBr₄ or CCl₃Br acting as halogen sources .

Stability and Reactivity Considerations

Scientific Research Applications

(4-Bromonaphthalen-2-yl)methanamine hydrochloride is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromonaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Positional Isomers: Naphthalene Derivatives

- (4-Bromonaphthalen-1-yl)methanamine hydrochloride (CAS: 578029-09-1):

- Structural Difference : Bromine at the 1-position instead of the 4-position on the naphthalene ring.

- Impact : Altered steric and electronic environments may affect solubility and reactivity. For example, the 1-position bromine could increase steric hindrance near the methanamine group, reducing nucleophilic activity compared to the 2-yl isomer .

- Molecular Formula : C₁₁H₁₁BrClN (identical to the 2-yl isomer).

Heterocyclic Derivatives

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS: 690632-35-0):

- Structural Features : A thiazole ring replaces the naphthalene system, with a 4-chlorophenyl substituent.

- Impact : The thiazole ring introduces nitrogen and sulfur atoms, enhancing hydrogen-bonding capacity and altering electronic properties. This could improve interactions with biological targets like enzymes or receptors .

- Molecular Formula : C₁₀H₉ClN₂S·HCl (261.17 g/mol).

- 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride (CAS: 2244906-14-5): Structural Features: A thiophene ring with bromine at the 4-position and an ethanamine chain. The ethanamine chain (vs. methanamine) adds flexibility, which could influence binding kinetics . Molecular Formula: C₆H₉BrClNS (242.56 g/mol).

Substituted Aromatic Systems

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride (CAS: 220441-84-9):

- Structural Features : A chiral center with biphenyl and bromine substituents.

- Impact : The stereochemistry (R-configuration) and biphenyl system may enhance selectivity in binding to biological targets, such as GABA transporters, as seen in related compounds (e.g., (2RS,4RS)-37c in ). This compound’s bulkier structure could reduce solubility but improve receptor affinity .

- Molecular Formula : C₁₃H₁₃BrClN (306.61 g/mol).

- (4-Fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1241725-81-4): Structural Features: A pyridine ring with fluorine at the 4-position. This contrasts with the bromonaphthalene derivative’s larger hydrophobic surface . Molecular Formula: C₆H₈ClFN₂ (162.59 g/mol).

Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| (4-Bromonaphthalen-2-yl)methanamine HCl | C₁₁H₁₁BrClN | 272.57 | Bromine at 4-position, naphthalene |

| (4-Bromonaphthalen-1-yl)methanamine HCl | C₁₁H₁₁BrClN | 272.57 | Bromine at 1-position, steric effects |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C₁₀H₉ClN₂S·HCl | 261.17 | Thiazole ring, chlorophenyl group |

| (R)-(4-Bromophenyl)(phenyl)methanamine HCl | C₁₃H₁₃BrClN | 306.61 | Chiral center, biphenyl system |

Biological Activity

(4-Bromonaphthalen-2-yl)methanamine hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a brominated naphthalene moiety, which may contribute to its interactions with biological systems. The following sections provide an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant research findings.

Structure and Composition

- Molecular Formula : C11H12BrN·HCl

- Molecular Weight : 274.58 g/mol

Synthesis

The synthesis of this compound typically involves brominating naphthalene followed by the introduction of a methanamine group. The final product is obtained as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. Its structural features may allow it to act as an inhibitor or modulator in various biochemical pathways.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, possibly through the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing effectiveness against several bacterial strains, which could be attributed to its ability to disrupt bacterial cell membrane integrity.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. This study highlights the potential for this compound as a lead candidate for anticancer drug development.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, researchers treated neuronal cultures with this compound and assessed cell viability under oxidative stress conditions. The findings revealed that treatment significantly improved neuronal survival rates compared to untreated controls, suggesting its utility in neuroprotective strategies.

Q & A

Q. What are the recommended synthetic routes for preparing (4-bromonaphthalen-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves the bromination of naphthalene derivatives followed by reductive amination. For example, starting with 2-naphthalenemethanol, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN). Subsequent conversion to the amine via a Gabriel synthesis or Staudinger reaction may be employed. Reaction optimization should focus on temperature control (e.g., 0–5°C for bromination to avoid di-substitution) and stoichiometric ratios of reducing agents (e.g., LiAlH4 for amination steps). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR should confirm the absence of unreacted intermediates. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the methylamine group (δ 2.8–3.2 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 266.0 (CHBrN) and a chlorine isotope pattern for the hydrochloride salt .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential amine volatility and HCl release.

- Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation.

- Dispose of waste via neutralization with 1M NaOH followed by incineration .

Advanced Research Questions

Q. How can stereochemical impurities in this compound be identified and resolved?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column (e.g., Chiralpak IA) can separate enantiomers. For resolution, derivatize the amine with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via NMR. Stereoselective synthesis methods, such as asymmetric hydrogenation using Ru-BINAP catalysts, may suppress impurity formation .

Q. What strategies are effective in analyzing trace impurities (e.g., de-brominated byproducts) in this compound?

- Methodological Answer :

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The 4-bromo group acts as a directing metalation site. For Suzuki couplings, use Pd(PPh) with aryl boronic acids (1.2 eq) in THF/HO (3:1) at 80°C. The electron-withdrawing bromine enhances oxidative addition kinetics but may require longer reaction times (12–24 hrs) compared to chloro analogues. Monitor via TLC (R ~0.5 in hexane/EtOAc) .

Q. What computational methods can predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with amine receptors (e.g., LOXL2, as seen in structurally similar inhibitors ).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.